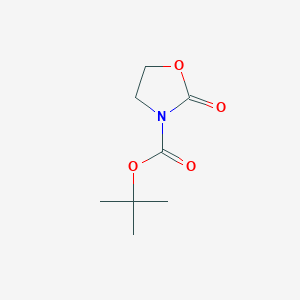
5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one is a chemical compound with the molecular formula C₁₂H₁₈O₂. It is a member of the oxolanone family, characterized by a five-membered lactone ring. This compound is known for its unique structural features, which include a pentyl group and a prop-2-yn-1-yl group attached to the oxolanone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one can be achieved through various synthetic routesThis reaction typically uses palladium(II) chloride (PdCl₂) and copper(I) iodide (CuI) as catalysts, with dihaloarenes as the coupling partners . The reaction is carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira reactions, optimized for higher yields and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(prop-2-yn-1-yl)oxolan-2-one: A structurally similar compound with a prop-2-yn-1-yl group attached to the oxolanone ring.
5-methyl-3-(prop-2-yn-1-yl)oxolan-2-one: Another similar compound with a methyl group at the 5-position of the oxolanone ring.
Uniqueness
5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one is unique due to the presence of both a pentyl group and a prop-2-yn-1-yl group, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
113369-07-6 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
5-pentyl-3-prop-2-ynyloxolan-2-one |
InChI |
InChI=1S/C12H18O2/c1-3-5-6-8-11-9-10(7-4-2)12(13)14-11/h2,10-11H,3,5-9H2,1H3 |
Clé InChI |
CQZBRRBZUXFFAN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CC(C(=O)O1)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)
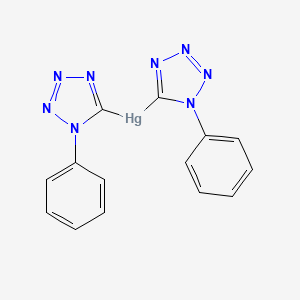
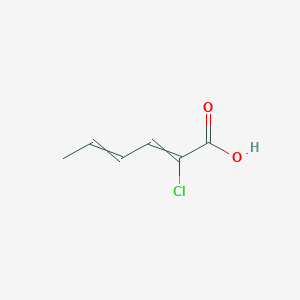
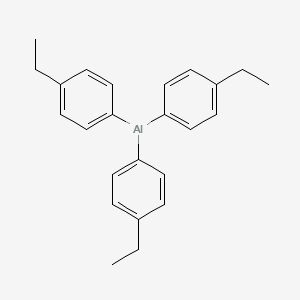
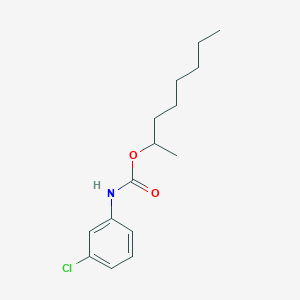
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![2-Ethoxy-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14303453.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)
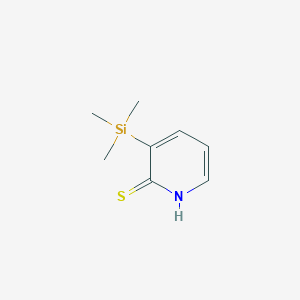
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
